molecular formula C8H5Cl2N B3056032 2,4-Dichloro-6-ethynylaniline CAS No. 684250-09-7

2,4-Dichloro-6-ethynylaniline

Cat. No. B3056032
CAS RN: 684250-09-7
M. Wt: 186.03 g/mol
InChI Key: GJUJVOATXYCQAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-ethynylaniline involves the introduction of chlorine atoms and an ethynyl group onto aniline (aminobenzene). Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have reported different methods for its preparation, and these can be explored in relevant literature .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. These reactions could include nucleophilic substitutions, electrophilic additions, or coupling reactions. Detailed investigations into its reactivity and transformation pathways are essential .

Scientific Research Applications

Synthesis of Quinoline Derivatives

2,4-Dichloro-6-ethynylaniline has been utilized in the synthesis of various quinoline derivatives. For instance, a copper-catalyzed annulation of 2-ethynylanilines with an N,O-acetal leads to the preparation of quinoline derivatives with an ester substituent on the 2-position (Sakai et al., 2012). Moreover, a novel gold-catalyzed intermolecular oxidation of o-ethynylanilines has enabled the production of functionalized 3-oxyindoles, outcompeting typical indole formation (Shu et al., 2014).

Photocatalytic Activity Enhancement

In another application, binding of 2-ethynyl-6-methoxynaphthalene molecules, a similar compound to 2,4-Dichloro-6-ethynylaniline, onto Cu2O cubes has shown a significant enhancement in photocatalytic activity for degradation processes (Patra et al., 2022).

Electrochemical Oxidation Studies

The electrochemical oxidation of 4-ethynylaniline, closely related to 2,4-Dichloro-6-ethynylaniline, was studied in buffer solution/acetonitrile mixtures. The findings of this study have implications for the synthesis of diazine compounds and could be extrapolated to similar compounds like 2,4-Dichloro-6-ethynylaniline (Mehrdadian et al., 2021).

Synthesis of Indole Derivatives

There have been developments in synthesizing various indole derivatives using 2-ethynylanilines, which share a structural similarity with 2,4-Dichloro-6-ethynylaniline. For example, a copper-catalyzed three-component reaction involving 2-ethynylaniline led to the generation of functionalized indoles in good yields (Chen et al., 2011).

Polymerization and Material Science

The compound has also been explored in the field of polymerization and material science. For instance, the electrochemical polymerization of ethynylanilines, including variants like 2,4-Dichloro-6-ethynylaniline, was investigated for the formation of polyaniline-like polymers on graphene-modified electrodes (Salavagione, 2016).

Environmental Applications

In environmental science, 2,4-Dichloro-6-ethynylaniline's close relative, 2,4-dichlorophenol, has been targeted for removal from wastewater using enzyme-immobilized capsules, demonstrating the potential for similar compounds to be used in environmental remediation (Wang et al., 2015).

Future Directions

: ChemScene LLC : ChemicalBook

properties

IUPAC Name

2,4-dichloro-6-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJVOATXYCQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478571
Record name 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-ethynylaniline

CAS RN

684250-09-7
Record name 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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